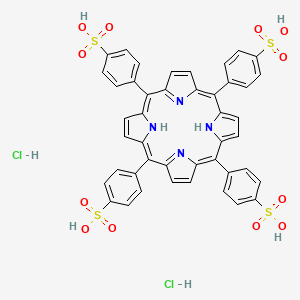

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride

Beschreibung

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride (TPPS4, CAS 139050-15-0) is a water-soluble anionic porphyrin derivative characterized by four sulfonatophenyl substituents at the meso positions. Its molecular formula is C44H32Cl2N4O12S4, with a molecular weight of 1007.91 g/mol . The sulfonate groups confer exceptional water solubility (>10 mM in aqueous solutions) and facilitate ionic interactions, enabling applications in nanotechnology, photodynamic therapy (PDT), and sensing . TPPS4 exhibits a singlet oxygen quantum yield (ΦΔ) of 0.64 in D2O at 355 nm, making it a standard reference for photochemical studies . It is commercially available with >98% purity from suppliers such as GLPBIO and Santa Cruz Biotechnology, priced between $165–$566 depending on quantity .

Eigenschaften

IUPAC Name |

4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O12S4.2ClH/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXOFOJZDIPMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2N4O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The general synthetic route includes:

Condensation Reaction: Pyrrole and 4-sulfonatobenzaldehyde are condensed in the presence of an acid catalyst such as trifluoroacetic acid or hydrochloric acid.

Cyclization: The resulting intermediate undergoes cyclization to form the porphyrin macrocycle.

Sulfonation: The porphyrin is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at the para positions of the phenyl rings.

Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.

Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to achieve high purity.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Self-Assembly and Nanostructure Formation

TPPS₄ demonstrates pH-dependent self-assembly into supramolecular structures, particularly nanotubes, when combined with cationic porphyrins like Sn(IV) meso-tetra(4-pyridyl)porphine (SnTPyP⁴⁺). Key findings include:

The protonated H₄ form of TPPS₄ is critical for initiating slipped face-to-face stacking, while SnTPyP⁴⁺ integrates via electrostatic interactions .

Photochemical Reactions and Singlet Oxygen Generation

TPPS₄ acts as a photosensitizer in photodynamic applications, generating reactive oxygen species (ROS) under light exposure:

TPPS₄’s J-aggregates exhibit strong excitonic coupling, enhancing light absorption and ROS efficiency .

Coordination with Metal Ions

TPPS₄ readily coordinates with metal ions to form metalloporphyrins, altering its electronic and catalytic properties:

These metalloporphyrins show enhanced stability and tailored redox properties for applications in catalysis and sensing .

Acid-Base Behavior and pH-Dependent Aggregation

TPPS₄ exhibits distinct aggregation states across pH gradients, influencing its reactivity:

| pH Range | Protonation State | Aggregate Type | Structural Impact |

|---|---|---|---|

| pH < 3 | Fully protonated (H₄) | J-aggregates | Red-shifted absorption, enhanced fluorescence |

| pH 4–6 | Partially protonated | H-aggregates | Blue-shifted absorption, quenched emission |

| pH > 7 | Deprotonated (H₂) | Monomeric | Dispersed in solution, minimal aggregation |

This pH sensitivity enables applications in biosensing and pH-responsive drug delivery .

Functionalization via Sulfonate Substitution

The sulfonate groups on TPPS₄ participate in nucleophilic substitution reactions, enabling covalent modifications:

| Reagent | Conditions | Product | Functional Use |

|---|---|---|---|

| Amines | Basic pH, room temp | Sulfonamide derivatives | Bioconjugation, sensor probes |

| Thiols | Neutral pH, UV light | Thioether-linked conjugates | Targeted drug delivery |

| Alcohols | Acidic catalysis | Sulfonate ester derivatives | Polymer functionalization |

These derivatives retain water solubility while gaining new functionalities .

Key Research Findings

-

Nanotube Photoconductivity : TPPS₄-SnTPyP⁴⁺ nanotubes exhibit tunable photoelectronic properties, making them suitable for optoelectronic devices .

-

Antimicrobial Efficiency : TPPS₄ with KI achieves >99% microbial inactivation under white light (50 J/cm²) via ROS-mediated damage .

-

Quantum Yield Superiority : TPPS₄’s singlet oxygen yield (ΦΔ = 0.63) exceeds many porphyrins, enabling efficient photodynamic therapy .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Overview : TPPS4 is widely recognized for its role as a photosensitizer in PDT, which is a treatment modality for various cancers and microbial infections. The compound exhibits strong absorption in the phototherapeutic window, allowing it to convert light energy into heat effectively.

Mechanism : Upon light activation, TPPS4 generates reactive oxygen species (ROS) that can induce cell death in target cells. This property makes it suitable for applications in antimicrobial photodynamic inactivation.

Case Study :

- Research Findings : A study demonstrated that TPPS4, in the presence of potassium iodide, significantly enhances its effectiveness as a photosensitizer against bacteria, suggesting its potential use in clinical settings for treating infections .

Biosensing Applications

Overview : TPPS4 has been utilized in the development of biosensors due to its ability to undergo fluorescence resonance energy transfer (FRET) and self-assemble into J-aggregates.

Data Table: Biosensing Applications of TPPS4

Supramolecular Chemistry

Overview : TPPS4 can self-assemble with cationic peptides to form supramolecular structures known as J-aggregates. These structures have potential applications in bioelectronics and energy harvesting.

Mechanism : The self-assembly process is influenced by pH and ionic strength, allowing for the creation of nanostructured materials with specific optical properties.

Case Study :

- Research Findings : A study reported the successful formation of peptide-TPPS4 J-aggregates that demonstrated unique light-harvesting capabilities, paving the way for advancements in bioelectronic materials .

Water Purification

Overview : TPPS4 has been investigated for its capacity to purify water contaminated with organic pollutants through photocatalytic processes.

Mechanism : The compound's ability to generate ROS upon light activation facilitates the breakdown of contaminants, making it an effective agent for water treatment.

Case Study :

- Research Findings : Research highlighted TPPS4's efficacy as a photosensitizer for degrading organic pollutants under visible light irradiation .

Wirkmechanismus

The mechanism of action of meso-tetra(4-sulfonatophenyl)porphine dihydrochloride involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative stress and cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Porphyrin Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between TPPS4 and related porphyrins:

Key Insights:

- Charge and Solubility: TPPS4’s anionic sulfonate groups enhance water solubility and electrostatic self-assembly with cationic porphyrins (e.g., T4MPyP) to form stable nanostructures like nanotubes and nanosheets . In contrast, TMPyP’s cationic nature limits aggregation in water but enables interactions with biomolecules like DNA .

- Metal Coordination: Metalation alters reactivity. For example, Fe(III)-TPPS chloride () is used in catalytic oxidation, while Cu(II)-TPPS (C975) demonstrates enhanced DNA cleavage in PDT compared to non-metalated TPPS4 .

- Photochemical Efficiency: TPPS4’s ΦΔ of 0.64 outperforms many non-sulfonated porphyrins, though metalloporphyrins (e.g., Zn- or Pd-TPPS) may exhibit higher ΦΔ depending on the metal center .

Nanotechnology :

TPPS4 forms hollow nanotubes (50 nm diameter, 300 nm length) via ionic self-assembly with cationic porphyrins like T4MPyP. These structures template metal deposition (e.g., Au nanoparticles) for applications in photovoltaics and sensing . Comparable carboxylated porphyrins lack sufficient solubility for such assemblies .

Photodynamic Therapy :

TPPS4 acts as a photosensitizer in PDT, where its sulfonate groups improve cellular uptake and ROS generation. In contrast, TMPyP’s cationic charge enhances binding to mitochondrial membranes, but its lower ΦΔ limits efficacy .

Sensing and Imaging :

TPPS4 serves as a Förster resonance energy transfer (FRET) acceptor in Zn²⁺ sensors, paired with quantum dots (QDs) . Its anionic surface allows stable conjugation to QDs without aggregation, unlike hydrophobic porphyrins like meso-tetraphenylporphine .

Stability and Commercial Viability

- Stability: TPPS4’s aggregates remain stable under physiological conditions, whereas non-sulfonated porphyrins (e.g., meso-tetra(4-carboxyphenyl)porphine) require organic solvents .

- Cost: TPPS4 is priced competitively ($165/1 g), while specialized derivatives like meso-Tetra(4-phosphonomethylphenyl)porphine cost up to $475/25 mg .

Biologische Aktivität

Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride (TPPS4) is a synthetic porphyrin compound with significant potential in various biological applications, particularly in photodynamic therapy (PDT) and as a photosensitizer. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula: C₄₄H₃₂Cl₂N₄O₁₂S

- Molecular Weight: 1007.911 g/mol

- CAS Number: 139050-15-0

-

Photodynamic Therapy (PDT):

- TPPS4 acts as a photosensitizer that, upon light activation, generates reactive oxygen species (ROS), which can induce cell death in targeted cells, including cancerous and microbial cells. This mechanism is particularly effective in antimicrobial photodynamic inactivation when used alongside potassium iodide .

- Self-Assembly and J-Aggregate Formation:

Antimicrobial Activity

TPPS4 has shown promising results as an antimicrobial agent. Studies indicate that it effectively inactivates various pathogens through ROS generation under light exposure:

- Case Study:

Cancer Therapy

The compound's ability to generate ROS makes it a candidate for cancer treatment:

- In Vivo Studies:

Quantum Chemical Characterization

Recent studies have explored the quantum chemical properties of TPPS4, revealing insights into its aggregation behavior and interactions with biological molecules like bovine serum albumin (BSA). The findings suggest that the formation of J-aggregates is influenced by the pH levels and the presence of proteins, which can enhance the compound's photodynamic properties .

Fluorescence-Based Applications

TPPS4 has been utilized as a fluorescence reporter for structural changes in proteins. Andrade et al. demonstrated its effectiveness in monitoring conformational changes in human serum albumin induced by guanidine hydrochloride, showcasing its versatility beyond photodynamic applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 1007.911 g/mol |

| CAS Number | 139050-15-0 |

| Effective Wavelength (Excitation) | 413 nm |

| Emission Wavelength | 640 nm |

| Antimicrobial Efficacy | High against E. coli and MRSA |

Q & A

Q. How is Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride synthesized, and what are critical purity considerations?

Methodological Answer: The synthesis typically involves acid-catalyzed condensation of pyrrole with 4-sulfonatophenyl benzaldehyde derivatives in propionic acid or similar solvents. Post-synthesis purification steps, such as column chromatography (using silica gel or alumina) and recrystallization, are critical to remove unreacted precursors and metalloporphyrin impurities. Purity is assessed via UV-Vis spectroscopy (Soret band at ~415 nm) and HPLC with a C18 column. Trace metal contamination, which can alter photophysical properties, is minimized using chelating agents during synthesis .

Q. What spectroscopic methods characterize its structure and aggregation behavior?

Methodological Answer:

- UV-Vis Spectroscopy: Monomeric porphyrins exhibit a Soret band (~415 nm) and Q-bands (500–650 nm). Aggregation (e.g., J-aggregates) causes spectral broadening or redshift .

- Resonance Raman Spectroscopy: Probes vibrational modes of the porphyrin core (e.g., ν2 and ν4 bands) to confirm sulfonatophenyl substituents and protonation states .

- Dynamic Light Scattering (DLS): Quantifies aggregate size in aqueous solutions, critical for applications in photodynamic therapy (PDT) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and solution preparation.

- Storage: Store in airtight, light-protected containers at 4°C to prevent degradation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .

Advanced Research Questions

Q. How does the aggregation state of Meso-tetra(4-sulfonatophenyl)porphine dihydrochloride affect its efficacy in photodynamic therapy (PDT)?

Methodological Answer: Aggregation reduces singlet oxygen (¹O₂) quantum yield due to self-quenching. To control aggregation:

- pH Adjustment: Monomeric forms dominate at pH > 7, while acidic conditions promote J-aggregates .

- Ionic Strength: High salt concentrations (e.g., NaCl) induce aggregation; use low-ionic buffers (e.g., 10 mM phosphate) for monomeric stability .

- Coordination with Nanoparticles: Conjugation to quantum dots (QDs) or graphene oxide prevents aggregation and enhances ¹O₂ generation via Förster resonance energy transfer (FRET) .

Q. What methodologies quantify singlet oxygen (¹O₂) generation, and how do experimental variables impact results?

Methodological Answer:

- Near-IR Luminescence (1270 nm): Measure ¹O₂ lifetime (τΔ) in D₂O (65 µs) vs. H₂O (3.1 µs) using time-resolved spectroscopy. Calibrate with a reference (ΦΔ = 0.64 for this porphyrin in D₂O) .

- Chemical Traps: Use 1,3-diphenylisobenzofuran (DPBF) or anthracene derivatives. Monitor trap degradation via UV-Vis kinetics.

- Confounding Factors: Oxygen concentration, solvent deuteration, and laser power must be standardized to avoid data variability .

Q. How can researchers reconcile contradictory data on reactive oxygen species (ROS) generation efficiency across studies?

Methodological Answer: Contradictions often arise from:

- Light Source Variability: Laser vs. broad-spectrum lamps affect excitation efficiency. Use a radiometer to calibrate light dose (e.g., 10 J/cm² at 532 nm) .

- ROS Detection Specificity: Distinguish ¹O₂ from HO• or O₂•⁻ using selective quenchers (e.g., sodium azide for ¹O₂, mannitol for HO•) .

- Sample Preparation: Ensure consistent porphyrin concentration (µM range) and avoid organic solvents (e.g., DMSO) that scavenge ROS .

Q. What strategies optimize its use in nanoparticle-based theranostic systems?

Methodological Answer:

- QD-Porphyrin Conjugates: Covalently link carboxylated QDs to the porphyrin via EDC/NHS chemistry. Use FRET to enhance ¹O₂ generation while enabling fluorescence imaging .

- Graphene Oxide (GO) Hybrids: π-π stacking between GO and the porphyrin improves aqueous dispersion and target-specific delivery. Validate loading efficiency via fluorescence quenching assays .

Q. How does metalation (e.g., Cu²⁺, Mn³⁺) alter its photophysical and catalytic properties?

Methodological Answer:

- Photophysical Impact: Metal insertion (e.g., Cu²⁺) quenches fluorescence but enhances intersystem crossing, boosting ¹O₂ yield. Compare ΦΔ values via comparative luminescence .

- Catalytic Applications: Mn(III)-derivatives mimic cytochrome P450 activity in C–H bond oxidation. Monitor catalytic turnover using GC-MS or HPLC for product quantification .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.